molecular formula C12H16O3 B14259626 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- CAS No. 162600-00-2

1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)-

Cat. No.: B14259626
CAS No.: 162600-00-2
M. Wt: 208.25 g/mol
InChI Key: INLPMARGHPUMDP-WDEREUQCSA-N
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Description

1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- is a chiral compound with a complex structure that includes a dioxolane ring, a methanol group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- typically involves the condensation of carbonyl compounds with vicinal diols. One common method is the reaction of benzaldehyde with glycerol in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under heating conditions, followed by distillation or extraction to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes or activation of receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

162600-00-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[(4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C12H16O3/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m0/s1

InChI Key

INLPMARGHPUMDP-WDEREUQCSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)CO)C

Canonical SMILES

CC1(OC(C(O1)C2=CC=CC=C2)CO)C

Origin of Product

United States

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